N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide
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Overview
Description
N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide is a chemical compound with the molecular formula C19H21NO4 and a molecular weight of 327.37 g/mol . It is characterized by its unique structure, which includes a benzyl group, a formyl group, and a methoxyphenoxy group attached to a butanamide backbone. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide typically involves the reaction of 4-(4-formyl-3-methoxyphenoxy)butanoic acid with benzylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems. The choice of solvents, reagents, and reaction conditions may be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaH in dimethylformamide (DMF), alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: 4-(4-carboxy-3-methoxyphenoxy)butanamide.
Reduction: 4-(4-hydroxymethyl-3-methoxyphenoxy)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxyphenoxy group may interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(4-hydroxy-3-methoxyphenoxy)butanamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-benzyl-4-(4-carboxy-3-methoxyphenoxy)butanamide: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the benzyl, formyl, and methoxyphenoxy groups provides a versatile scaffold for further chemical modifications and applications .
Properties
CAS No. |
853994-50-0 |
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Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C19H21NO4/c1-23-18-12-17(10-9-16(18)14-21)24-11-5-8-19(22)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3,(H,20,22) |
InChI Key |
DTFDUIVYVHCCQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCC(=O)NCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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